![molecular formula C6H14ClNO B2764027 [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride CAS No. 2550996-41-1](/img/structure/B2764027.png)

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

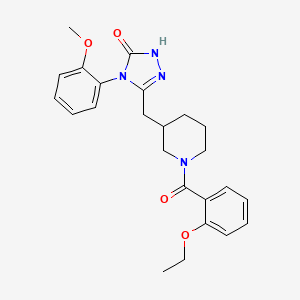

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride, also known as ACPD, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1978 by a team of chemists at the University of California, Berkeley. Since then, ACPD has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

科学的研究の応用

- The synthesis of the ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol tetraphenylborate complex demonstrates its potential antimicrobial properties . Investigating its effectiveness against bacteria, fungi, or other pathogens could be valuable.

- The compound is synthesized through an ion-pair reaction, highlighting its relevance in green chemistry . Further exploration of ion-pair interactions and their applications could be insightful.

- Theoretical calculations using density functional theory (DFT) reveal the complex’s stability and ionic interactions . Researchers can explore its electronic properties, energy levels, and charge transfer mechanisms.

Antimicrobial Activity

Ion-Pair Chemistry

Computational Studies

作用機序

Target of Action

The compound ((1S,2S)-2-Aminocyclopentyl)methanol hydrochloride, also known as [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride, is structurally related to pseudoephedrine . Pseudoephedrine is an alpha and beta adrenergic agonist used to treat nasal and sinus congestion, as well as allergic rhinitis . Therefore, it’s plausible that this compound may have similar targets, primarily the alpha and beta adrenergic receptors.

Mode of Action

Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of adrenergic agonists, they bind to adrenergic receptors, leading to vasoconstriction and a decongestant effect .

Pharmacokinetics

Pseudoephedrine is well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

If it acts similarly to pseudoephedrine, it may cause vasoconstriction, leading to a decongestant effect . This could potentially relieve symptoms of nasal and sinus congestion.

特性

IUPAC Name |

[(1S,2S)-2-aminocyclopentyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZSFZUZNGAAID-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1S,2S)-2-Aminocyclopentyl)methanol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2763944.png)

![2-(2-furyl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2763945.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2763954.png)

![2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid](/img/structure/B2763957.png)

![9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2763963.png)

![1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2763964.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2763967.png)